![molecular formula C17H14F4N2O2S2 B2726041 N,N'-Bis({4-[(difluoromethyl)sulfanyl]phenyl})propanediamide CAS No. 1353504-43-4](/img/structure/B2726041.png)
N,N'-Bis({4-[(difluoromethyl)sulfanyl]phenyl})propanediamide
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Description
N,N'-Bis({4-[(difluoromethyl)sulfanyl]phenyl})propanediamide, or BDPP, is a novel sulfonyl fluoride compound that has been extensively studied for its potential applications in medicinal chemistry and biochemistry. BDPP is a colorless liquid that has been used as a reagent in a number of synthetic and analytical processes. It is a versatile compound that can be used in a variety of ways, including in the synthesis of pharmaceuticals, in the development of new materials, and in the study of biochemical and physiological processes.
Scientific Research Applications
Difluoromethylation Reactions
N,N’-Bis({4-[(difluoromethyl)sulfanyl]phenyl})propanediamide is a valuable reagent in late-stage difluoromethylation processes. Researchers have exploited its ability to form X–CF2H bonds, where X represents C (sp), C (sp2), C (sp3), O, N, or S. These bonds are crucial for introducing fluorine atoms into organic molecules, enhancing their properties and bioactivity .
Inhibition of Soluble Epoxide Hydrolase
The compound’s lipophilic 4-(trifluoromethoxy)phenyl fragment makes it a promising inhibitor of human soluble epoxide hydrolase. By blocking this enzyme, N,N’-Bis({4-[(difluoromethyl)sulfanyl]phenyl})propanediamide may have therapeutic implications in cardiovascular diseases and inflammation .
Metal-Catalyzed Transformations
Researchers have explored metal-based methods to transfer CF2H to C(sp2) sites. These stoichiometric and catalytic processes enable the incorporation of difluoromethyl groups into complex molecules, expanding synthetic possibilities .
Minisci-Type Radical Chemistry
For heteroaromatics, difluoromethylation of C(sp2)–H bonds via Minisci-type radical chemistry has been successful. This strategy allows site-selective functionalization, enhancing the diversity of fluorinated compounds .
Site-Selective Modification of Biomolecules
An exciting development involves installing CF2H onto large biomolecules like proteins. Researchers have achieved precise site-selective difluoromethylation, opening new avenues for drug discovery and chemical biology .
Non-Ozone Depleting Difluorocarbene Reagents
Recent protocols have enabled X–H insertion (where X = oxygen, nitrogen, or sulfur) using novel non-ozone depleting difluorocarbene reagents. These advances streamline access to pharmaceutical-relevant molecules and generate interest in process chemistry .
properties
IUPAC Name |
N,N'-bis[4-(difluoromethylsulfanyl)phenyl]propanediamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F4N2O2S2/c18-16(19)26-12-5-1-10(2-6-12)22-14(24)9-15(25)23-11-3-7-13(8-4-11)27-17(20)21/h1-8,16-17H,9H2,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEHYXTJPLXBGIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC(=O)NC2=CC=C(C=C2)SC(F)F)SC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F4N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-Bis({4-[(difluoromethyl)sulfanyl]phenyl})propanediamide |
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